3-Fluoro-2-methoxybenzoyl chloride chemical structure and SMILES
3-Fluoro-2-methoxybenzoyl chloride chemical structure and SMILES
The following technical guide details the chemical identity, synthesis, reactivity, and medicinal chemistry applications of 3-Fluoro-2-methoxybenzoyl chloride .
A Critical Fluorinated Building Block for Medicinal Chemistry
Executive Summary
3-Fluoro-2-methoxybenzoyl chloride is a specialized electrophilic intermediate used primarily in the synthesis of heterocycles and small-molecule drugs. Its structural core—a benzoyl chloride substituted with a fluorine atom at the meta position and a methoxy group at the ortho position—serves as a privileged scaffold in the development of VMAT2 inhibitors , RIPK2 kinase inhibitors , and hDHODH antagonists .
This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and its role in Structure-Activity Relationship (SAR) optimization.
Chemical Identity & Physicochemical Properties[1][2][3][4]
| Property | Data |
| CAS Number | 106428-06-2 (Chloride) / 106428-05-1 (Parent Acid) |
| IUPAC Name | 3-Fluoro-2-methoxybenzoyl chloride |
| Molecular Formula | C₈H₆ClFO₂ |
| Molecular Weight | 188.58 g/mol |
| SMILES | COc1c(C(=O)Cl)cccc1F |
| InChI Key | OIDAXOKENZZBPF-UHFFFAOYSA-N (Analogous) |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Reactivity Class | Acyl Halide (Electrophile); Moisture Sensitive |
Synthetic Methodology
The preparation of 3-Fluoro-2-methoxybenzoyl chloride is typically achieved through the activation of 3-fluoro-2-methoxybenzoic acid . While Thionyl Chloride (
Validated Protocol: Oxalyl Chloride Activation
Objective: Conversion of 3-fluoro-2-methoxybenzoic acid to the acid chloride.
Reagents:
-
Precursor: 3-Fluoro-2-methoxybenzoic acid (1.0 equiv)
-
Reagent: Oxalyl Chloride (1.2 – 1.5 equiv)
-
Catalyst: N,N-Dimethylformamide (DMF) (0.05 equiv)
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Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
) or Argon. -
Dissolution: Suspend 3-fluoro-2-methoxybenzoic acid in anhydrous DCM (0.2 M concentration).
-
Activation: Add catalytic DMF (1-2 drops). Note: DMF acts as a nucleophilic catalyst to form the reactive Vilsmeier-Haack intermediate.
-
Chlorination: Add Oxalyl Chloride dropwise at 0°C. Gas evolution (
, , ) will be observed. -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours until gas evolution ceases and the solid dissolves.
-
Work-up: Concentrate the solution in vacuo to remove solvent and excess oxalyl chloride.
-
Purification: The resulting residue is typically used directly in the next step without chromatographic purification to prevent hydrolysis.
Reaction Mechanism Visualization
The following diagram illustrates the catalytic cycle and conversion pathway.
Figure 1: Catalytic conversion of the benzoic acid derivative to the acid chloride using the Oxalyl Chloride/DMF method.
Reactivity & Medicinal Chemistry Applications
The 3-fluoro-2-methoxy moiety is a bioisosteric replacement for di-substituted phenyl rings, often used to modulate metabolic stability (blocking metabolic soft spots with fluorine) and lipophilicity.
Key Reaction Pathways
The acid chloride serves as the "warhead" to install the 3-fluoro-2-methoxyphenyl group onto various pharmacophores.
-
Amide Coupling (Kinase Inhibitors): Reacts with primary/secondary amines to form benzamides.
-
Esterification (VMAT2 Ligands): Reacts with alcohols to form benzoate esters.
-
Friedel-Crafts Acylation: Reacts with arenes to form benzophenones (common in UV filters and polymerization initiators).
Case Studies in Drug Discovery
A. VMAT2 Inhibitors (Lobeline Analogs)
Research into treatments for psychostimulant abuse has identified the Vesicular Monoamine Transporter-2 (VMAT2) as a target. Analogs of Lobeline incorporating the 3-fluoro-2-methoxy substitution pattern demonstrated superior affinity (
-
Mechanism: The fluorine atom alters the electron density of the aromatic ring, enhancing
stacking interactions within the VMAT2 binding pocket.
B. RIPK2 & hDHODH Inhibitors
In the development of inhibitors for Receptor-Interacting Protein Kinase 2 (RIPK2) and Human Dihydroorotate Dehydrogenase (hDHODH), this benzoyl chloride is used to synthesize the "tail" region of the inhibitor.
-
SAR Insight: The ortho-methoxy group induces a twist in the molecular conformation (atropisomerism potential) which can lock the molecule into a bioactive conformation, while the meta-fluorine blocks oxidative metabolism at the exposed ring position.
Application Workflow Diagram
Figure 2: Divergent synthesis pathways utilizing 3-Fluoro-2-methoxybenzoyl chloride as the electrophilic core.
Handling & Safety Protocols
Hazard Class: Corrosive (Skin Corr. 1B), Lachrymator.
-
Moisture Sensitivity: Rapidly hydrolyzes to release Hydrogen Chloride (HCl) gas and the parent acid. Must be stored under inert atmosphere (Argon/Nitrogen).
-
PPE Requirements:
-
Respiratory: Full-face respirator with acid gas cartridges if used outside a fume hood (not recommended).
-
Skin: Double-gloving (Nitrile) and lab coat.
-
Eyes: Chemical splash goggles.
-
-
Quenching: Quench excess acid chloride by slow addition to a stirred solution of saturated Sodium Bicarbonate (
) or Methanol ( ) in an ice bath.
References
-
Matrix Scientific. (n.d.). 3-Fluoro-2-methoxybenzoyl chloride Product Data. Retrieved from
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Zheng, G., et al. (2005).[1] "Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs." Journal of Medicinal Chemistry. Retrieved from
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Wu, D., et al. (2019). "Structural Optimization and Structure–Activity Relationship of 4-Thiazolidinone Derivatives as Novel Inhibitors of Human Dihydroorotate Dehydrogenase." Molecules. Retrieved from
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Master Organic Chemistry. (2011). "Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides." Retrieved from
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Ha, H., et al. (2020). "Receptor-Interacting Protein Kinase 2 (RIPK2) Inhibitors Based on a 3,5-Diphenyl-2-aminopyridine Scaffold." Journal of Medicinal Chemistry. Retrieved from
